
1,3-Diisopropylimidazolinium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diisopropylimidazolinium tetrafluoroborate is a chemical compound with the empirical formula C9H19N2 · BF4. It is also known by its systematic name, 4,5-Dihydro-1,3-bis(1-methylethyl)-1H-imidazolium tetrafluoroborate . This compound is a member of the imidazolium family and is commonly used in various chemical reactions and applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolinium tetrafluoroborate can be synthesized through the reaction of 1,3-diisopropylimidazolium chloride with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
1,3-Diisopropylimidazolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazolium oxides.
Reduction: Formation of imidazolium hydrides.
Substitution: Formation of substituted imidazolium salts.
科学研究应用
1,3-Diisopropylimidazolinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Diisopropylimidazolinium tetrafluoroborate involves its ability to act as a nucleophilic catalyst. The compound interacts with various substrates through its imidazolium ring, facilitating the formation of new chemical bonds. This interaction is mediated by the tetrafluoroborate anion, which stabilizes the reaction intermediates and enhances the overall reaction efficiency .
相似化合物的比较
Similar Compounds
- 1,3-Bis(1-methylethyl)-1H-imidazolium tetrafluoroborate
- 1,3-Di-isopropyl-imidazol-2-ylidinium tetrafluoroborate
- N,N′-Diisopropyldihydroimidazolium tetrafluoroborate
Uniqueness
1,3-Diisopropylimidazolinium tetrafluoroborate is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as a catalyst and reagent in various chemical processes .
属性
CAS 编号 |
137581-18-1 |
|---|---|
分子式 |
C9H21BF4N2 |
分子量 |
244.08 g/mol |
IUPAC 名称 |
1,3-di(propan-2-yl)imidazolidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C9H20N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;/q;-1/p+1 |
InChI 键 |
QOFLMGQQJAIALX-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)[NH+]1CCN(C1)C(C)C |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


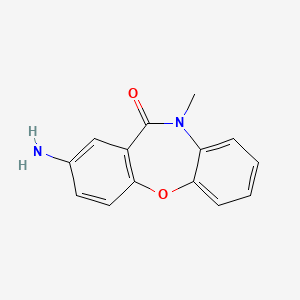


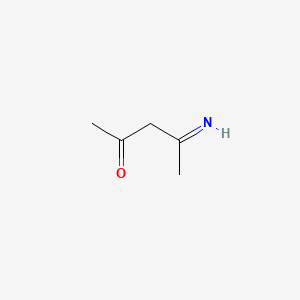
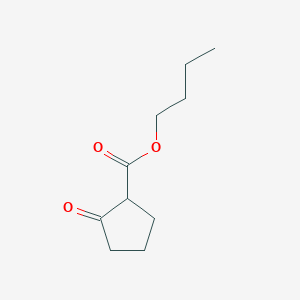
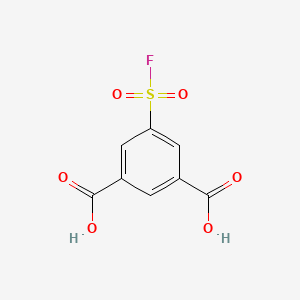
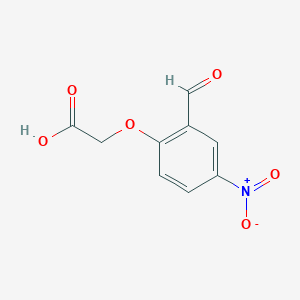
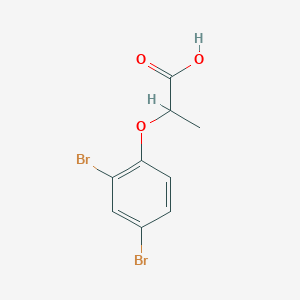

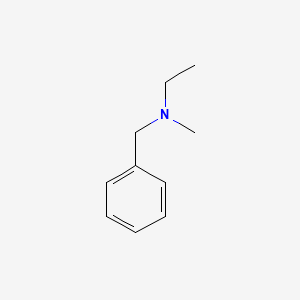
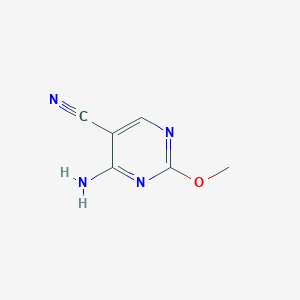
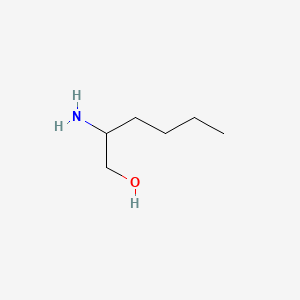
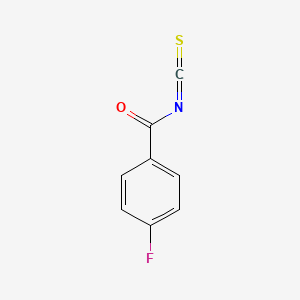
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
